Cas no 941714-57-4 (Methyl 3-bromo-1H-pyrrole-2-carboxylate)

Methyl 3-bromo-1H-pyrrole-2-carboxylate structure
941714-57-4 structure
Nombre del producto:Methyl 3-bromo-1H-pyrrole-2-carboxylate
Número CAS:941714-57-4
MF:C6H6BrNO2
Megavatios:204.021340847015
MDL:MFCD23106341
CID:1122365

Methyl 3-bromo-1H-pyrrole-2-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 3-bromo-1H-Pyrrole-2-carboxylic acid methyl ester
    • Methyl 3-Bromopyrrole-2-carboxylate
    • methyl 3-bromo-1H-pyrrole-2-carboxylate
    • AK171920
    • RWYUPXPKZMQREC-UHFFFAOYSA-N
    • 7019AJ
    • PB38397
    • TRA0026484
    • FCH1877829
    • SB22087
    • SY026993
    • AB0072694
    • Methyl 3-bromo-1H-pyrrole-2-carboxylate (ACI)
    • 3-Bromopyrrole-2-carboxylic acid methyl ester
    • Methyl 3-bromo-1H-pyrrole-2-carboxylate
    • MDL: MFCD23106341
    • Renchi: 1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3
    • Clave inchi: RWYUPXPKZMQREC-UHFFFAOYSA-N
    • Sonrisas: O=C(C1=C(Br)C=CN1)OC

Atributos calculados

  • Calidad precisa: 202.95800
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 2
  • Complejidad: 140
  • Superficie del Polo topológico: 42.1

Propiedades experimentales

  • Denso: 1.674±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 286.2±20.0 ºC (760 Torr),
  • Punto de inflamación: 126.9±21.8 ºC,
  • Disolución: Slightly soluble (3.5 g/l) (25 º C),
  • PSA: 42.09000
  • Logp: 1.56380

Methyl 3-bromo-1H-pyrrole-2-carboxylate Información de Seguridad

Methyl 3-bromo-1H-pyrrole-2-carboxylate Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 3-bromo-1H-pyrrole-2-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB452136-5 g
Methyl 3-bromopyrrole-2-carboxylate, 95%; .
941714-57-4 95%
5g
€327.40 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LQ324-5g
Methyl 3-bromo-1H-pyrrole-2-carboxylate
941714-57-4 95%
5g
1130.0CNY 2021-07-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJ0001-5G
methyl 3-bromo-1H-pyrrole-2-carboxylate
941714-57-4 97%
5g
¥ 594.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJ0001-10G
methyl 3-bromo-1H-pyrrole-2-carboxylate
941714-57-4 97%
10g
¥ 990.00 2023-04-12
Chemenu
CM103817-5g
methyl 3-bromo-1H-pyrrole-2-carboxylate
941714-57-4 95%+
5g
$234 2021-08-06
abcr
AB452136-100g
Methyl 3-bromopyrrole-2-carboxylate, 95%; .
941714-57-4 95%
100g
€1461.00 2024-08-03
eNovation Chemicals LLC
D500159-1G
methyl 3-bromo-1H-pyrrole-2-carboxylate
941714-57-4 97%
1G
$135 2022-10-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M178370-1g
Methyl 3-bromo-1H-pyrrole-2-carboxylate
941714-57-4 97%
1g
¥247.90 2023-09-01
Alichem
A109004993-10g
Methyl 3-bromo-1H-pyrrole-2-carboxylate
941714-57-4 95%
10g
$454.50 2023-08-31
abcr
AB452136-1 g
Methyl 3-bromopyrrole-2-carboxylate, 95%; .
941714-57-4 95%
1g
€230.00 2023-04-22

Methyl 3-bromo-1H-pyrrole-2-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  4 h, rt
Referencia
Preparation of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  cooled; 5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
1.3 Reagents: Ammonia Solvents: Methanol ,  Water ;  1 h, rt
Referencia
Pyrrolotriazine derivatives as PI3K inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  5 h, 65 °C
Referencia
Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji-Trost Process
Steeds, Hannah G.; Knowles, Jonathan P.; Yu, Wai L.; Richardson, Jeffery; Cooper, Katie G.; et al, Chemistry - A European Journal, 2020, 26(63), 14330-14334

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Zinc bromide Solvents: Dichloromethane ;  rt → reflux; 2 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Process for preparation of compound for treating hepatitis B
, China, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Zinc bromide Solvents: Dichloromethane ;  5 h, 18 °C
Referencia
Attempts to Mimic Key Bond-Forming Events Associated with the Proposed Biogenesis of the Pentacyclic Lamellarins
Axford, Lorraine C.; Holden, Kate E.; Hasse, Katrin; Banwell, Martin G.; Steglich, Wolfgang; et al, Australian Journal of Chemistry, 2008, 61(2), 80-93

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  cooled; overnight, rt
Referencia
Preparation of amide compounds containing adamantane moiety as 11β-HSD1 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Zinc bromide
Referencia
A Total Synthesis of the Marine Alkaloid Ningalin B from (S)-Proline
Hasse, Katrin; Willis, Anthony C.; Banwell, Martin G., Australian Journal of Chemistry, 2009, 62(7), 683-691

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 4 h, rt
Referencia
Pyrrolotriazinone derivatives as PI3K inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Propargyl alcohol Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  20 h, 80 °C
Referencia
Synthesis of 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones via Sonogashira-Hagihara cross-coupling of N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate and subsequent iodine-mediated cyclization
Fukuda, Tsutomu; Komure, Minoru; Onodera, Gen; Kimura, Masanari; Iwao, Masatomo, Heterocycles, 2018, 97(2), 916-930

Methyl 3-bromo-1H-pyrrole-2-carboxylate Raw materials

Methyl 3-bromo-1H-pyrrole-2-carboxylate Preparation Products

Methyl 3-bromo-1H-pyrrole-2-carboxylate Literatura relevante

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(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate
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atkchemica
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